molecular formula C7H2BrCl2N3 B1449880 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine CAS No. 1234616-70-6

6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine

Cat. No.: B1449880
CAS No.: 1234616-70-6
M. Wt: 278.92 g/mol
InChI Key: VPAHKVLQMKEPQW-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrido[2,3-d]pyrimidine core. Pyridopyrimidine derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in scientific research and industrial applications .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at temperatures below -20°C . Over time, the compound’s degradation can lead to a decrease in its efficacy, affecting its ability to modulate enzyme activity and cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can diffuse into cells due to its lipophilicity, allowing it to interact with intracellular targets . Additionally, transporters and binding proteins may facilitate its distribution within specific cellular compartments, influencing its localization and accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine typically involves multiple steps. One common method includes the bromination and chlorination of pyrido[2,3-d]pyrimidine derivatives. The reaction conditions often require the use of bromine and chlorine sources under controlled temperatures and inert atmospheres to ensure the selective introduction of halogen atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antitumoral, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
  • 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
  • 6-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine

Uniqueness

6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAHKVLQMKEPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260240
Record name 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-70-6
Record name 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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